![molecular formula C6H9NO2S B6598238 methyl 5-sulfanylidenepyrrolidine-2-carboxylate CAS No. 85178-38-7](/img/structure/B6598238.png)
methyl 5-sulfanylidenepyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate (MSPC) is an organic compound belonging to the pyrrolidine family. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. MSPC is also used as a starting material in the synthesis of several other compounds, such as aldehydes and amines. In addition, MSPC has been used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
Mechanism of Action
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is an organic compound that acts as an intermediate in the synthesis of a variety of compounds. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound is also used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can have a positive effect on memory and learning. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, this compound is an effective catalyst for a variety of reactions, including the synthesis of polymers and other organic compounds. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be dangerous if not handled properly. In addition, it can be difficult to control the reaction conditions when using this compound as a catalyst.
Future Directions
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has a variety of potential future applications. It could be used as a starting material in the synthesis of a variety of organic compounds, including aldehydes, amines, and other heterocyclic compounds. In addition, it could be used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds. Furthermore, it could be used to study the biochemical and physiological effects of acetylcholine in the brain, as well as to explore its anti-inflammatory and anti-oxidant effects. Finally, it could be used to develop new drugs and treatments for various diseases and disorders.
Synthesis Methods
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate is synthesized by a two-step process. In the first step, a pyrrolidine ring is formed by the condensation of an aldehyde and an amine. The second step involves the oxidation of the pyrrolidine ring to form this compound. The oxidation process is usually carried out using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Scientific Research Applications
Methyl 5-sulfanylidenepyrrolidine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including aldehydes, amines, and other heterocyclic compounds. In addition, this compound has been used as a catalyst in a variety of reactions, including the synthesis of polymers and other organic compounds.
properties
IUPAC Name |
methyl 5-sulfanylidenepyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-5(10)7-4/h4H,2-3H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFWMHPTDPFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85178-38-7 |
Source
|
Record name | 5-Thioxoproline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85178-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.